molecular formula C16H26O3 B12863060 2-Methylcyclohexanecarboxylic anhydide

2-Methylcyclohexanecarboxylic anhydide

Cat. No.: B12863060
M. Wt: 266.38 g/mol
InChI Key: DUKADNFIUMKWIY-UHFFFAOYSA-N
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Description

2-Methylcyclohexanecarboxylic anhydride is an organic compound with the molecular formula C16H26O3. It is characterized by its anhydride functional group, which is derived from the corresponding carboxylic acid. This compound is notable for its applications in various chemical reactions and industrial processes due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylcyclohexanecarboxylic anhydride can be synthesized through the reaction of 2-methylcyclohexanecarboxylic acid with reagents such as triphenylphosphine and trichloroisocyanuric acid under mild conditions at room temperature . This method is efficient, offering high yields and a straightforward work-up process.

Industrial Production Methods

In industrial settings, the production of 2-Methylcyclohexanecarboxylic anhydride often involves the use of carboxylic acids and acid chlorides. The reaction typically occurs in the presence of a base, such as potassium carbonate, to facilitate the formation of the anhydride .

Chemical Reactions Analysis

Types of Reactions

2-Methylcyclohexanecarboxylic anhydride undergoes several types of chemical reactions, including:

    Hydrolysis: Reacts with water to form the corresponding carboxylic acid.

    Alcoholysis: Reacts with alcohols to form esters.

    Aminolysis: Reacts with amines to form amides

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Methylcyclohexanecarboxylic anhydride is utilized in various scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of esters and amides.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Employed in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Methylcyclohexanecarboxylic anhydride involves nucleophilic acyl substitution reactions. The anhydride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives. The electrophilic carbonyl carbon is the primary site of attack by nucleophiles, resulting in the cleavage of the anhydride bond and formation of the corresponding products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylcyclohexanecarboxylic anhydride is unique due to its specific structural features, which confer distinct reactivity patterns compared to other anhydrides. Its methyl-substituted cyclohexane ring provides steric hindrance, influencing its reactivity and selectivity in chemical reactions .

Properties

Molecular Formula

C16H26O3

Molecular Weight

266.38 g/mol

IUPAC Name

(2-methylcyclohexanecarbonyl) 2-methylcyclohexane-1-carboxylate

InChI

InChI=1S/C16H26O3/c1-11-7-3-5-9-13(11)15(17)19-16(18)14-10-6-4-8-12(14)2/h11-14H,3-10H2,1-2H3

InChI Key

DUKADNFIUMKWIY-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1C(=O)OC(=O)C2CCCCC2C

Origin of Product

United States

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